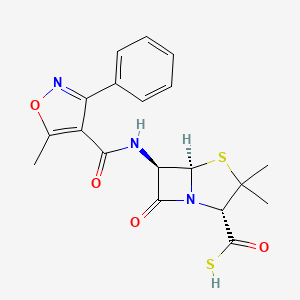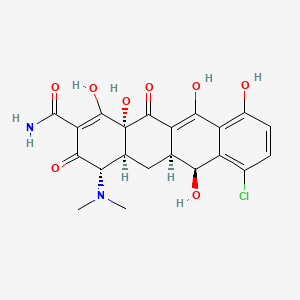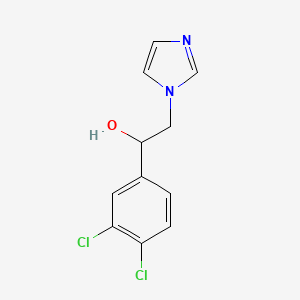
1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a chemical compound that features a dichlorophenyl group attached to an imidazole ring via an ethanol linker
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzaldehyde with imidazole in the presence of a suitable base, followed by reduction to yield the desired ethanol derivative. The reaction conditions typically involve:
Reagents: 3,4-dichlorobenzaldehyde, imidazole, reducing agents (e.g., sodium borohydride)
Solvents: Common solvents include ethanol or methanol
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dichlorophenyl group can be reduced under specific conditions to form a less chlorinated derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acetaldehyde or 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acetic acid
Reduction: 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties
Medicine: Investigated for its potential use in pharmaceutical formulations
Industry: Utilized in the development of specialty chemicals and materials
作用机制
The mechanism of action of 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting enzymes that require metal cofactors. The dichlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes.
相似化合物的比较
- 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)propane
- 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)butane
Comparison: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is unique due to its ethanol linker, which provides specific chemical properties and reactivity. Compared to its propane and butane analogs, the ethanol derivative may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for targeted applications.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-imidazol-1-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(5-10(9)13)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALAHDDITRYXTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN2C=CN=C2)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
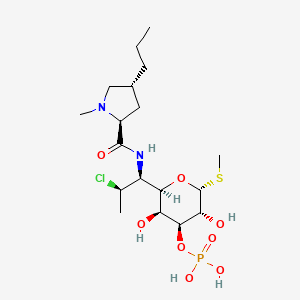

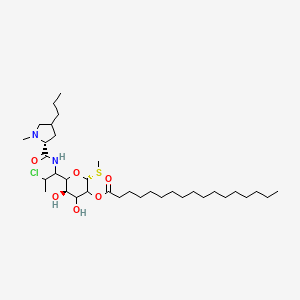
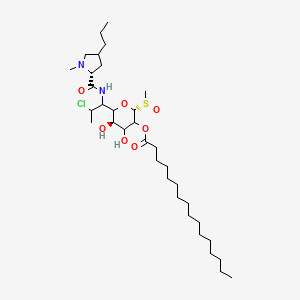
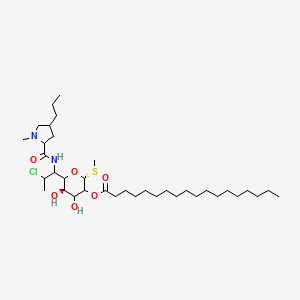

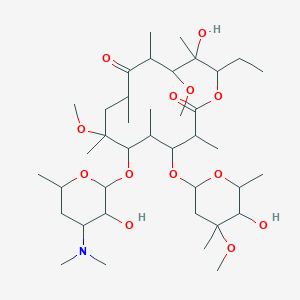
![N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine](/img/structure/B601446.png)
![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
